molecular formula C13H10BrN3O2 B10995299 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Cat. No.: B10995299
M. Wt: 320.14 g/mol
InChI Key: RDSJPSBBJNNPGA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a complex organic compound that features a benzimidazole ring substituted with a bromine atom and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated benzimidazole with furan-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The benzimidazole and furan rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzimidazole or furan rings.

    Reduction: Reduced forms of the benzimidazole or furan rings.

Scientific Research Applications

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Material Science: It can be incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methyl-1H-benzimidazole: Lacks the furan-2-carboxamide moiety.

    2-methyl-1H-benzimidazole-5-carboxamide: Lacks the bromine atom and furan ring.

    5-bromo-1H-benzimidazole: Lacks the methyl and furan-2-carboxamide groups.

Uniqueness

5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is unique due to the presence of both the brominated benzimidazole and the furan-2-carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

5-bromo-N-(2-methyl-3H-benzimidazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C13H10BrN3O2/c1-7-15-9-3-2-8(6-10(9)16-7)17-13(18)11-4-5-12(14)19-11/h2-6H,1H3,(H,15,16)(H,17,18)

InChI Key

RDSJPSBBJNNPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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